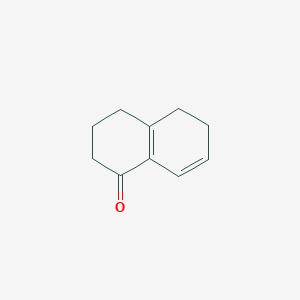![molecular formula C20H22BrNO3 B14308543 1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene CAS No. 119170-77-3](/img/structure/B14308543.png)
1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene is an organic compound with a complex structure, featuring a brominated hexyl chain, an ether linkage, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene typically involves multiple steps:
Formation of the Brominated Hexyl Chain: The initial step involves the bromination of hexane to form 6-bromohexane.
Ether Formation: The brominated hexyl chain is then reacted with a phenol derivative to form the ether linkage.
Introduction of the Nitro Group: The nitrophenyl group is introduced through a nitration reaction, typically using a mixture of concentrated nitric and sulfuric acids.
Final Coupling: The final step involves the coupling of the nitrophenyl group with the brominated hexyl ether under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Products will vary depending on the nucleophile used.
Reduction: The primary product is the corresponding amine.
Oxidation: Products include various oxidized derivatives of the phenyl ring.
Scientific Research Applications
1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene depends on its specific application. In biological systems, it may interact with cellular targets through its nitrophenyl group, which can undergo reduction to form reactive intermediates. These intermediates can then interact with proteins or nucleic acids, leading to various biological effects.
Comparison with Similar Compounds
- 1-[(6-Bromohexyl)oxy]-4-methoxybenzene
- 1-[(6-Bromohexyl)oxy]-4-tert-butylbenzene
Comparison: 1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene is unique due to the presence of both a brominated hexyl chain and a nitrophenyl group
Properties
CAS No. |
119170-77-3 |
|---|---|
Molecular Formula |
C20H22BrNO3 |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
1-[2-[4-(6-bromohexoxy)phenyl]ethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C20H22BrNO3/c21-15-3-1-2-4-16-25-20-13-9-18(10-14-20)6-5-17-7-11-19(12-8-17)22(23)24/h5-14H,1-4,15-16H2 |
InChI Key |
BNMJAMNPTVNYJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)OCCCCCCBr)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


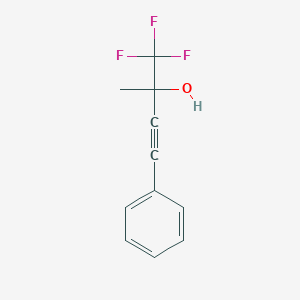
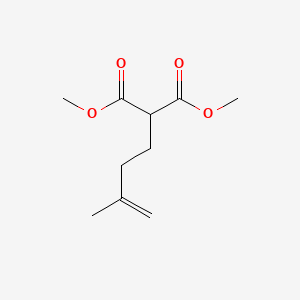
![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl-](/img/structure/B14308472.png)
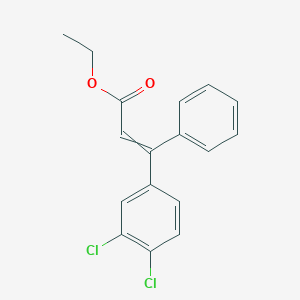
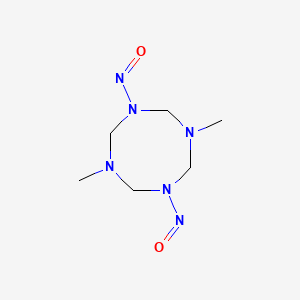

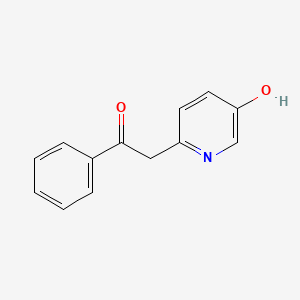
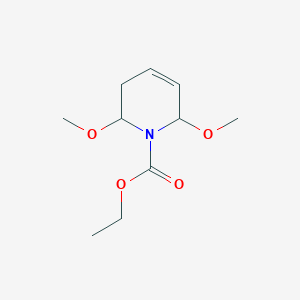
silane](/img/structure/B14308505.png)

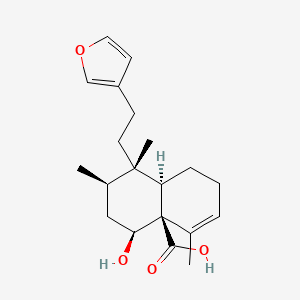
![3,3-Dimethoxyspiro[thietane-2,9'-xanthene]](/img/structure/B14308529.png)
![2-[(Propan-2-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14308531.png)
